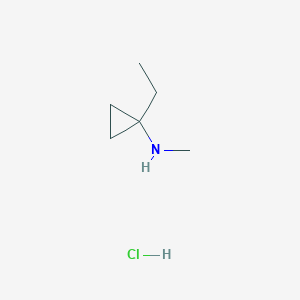
1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H13N·HCl. It is a derivative of cyclopropane, featuring an ethyl group and a methylamine group attached to the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of ethylene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Alkylation: The cyclopropane ring is then alkylated with ethyl iodide to introduce the ethyl group.
Amination: The final step involves the introduction of the methylamine group. This can be done through the reaction of the ethylcyclopropane with methylamine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), Alkoxides (e.g., NaOEt)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Halogenated compounds, Ethers
Applications De Recherche Scientifique
1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Ethyl-N-methylcyclopropan-1-amine;hydrochloride can be compared with other similar compounds such as:
1-Methylcyclopropylamine hydrochloride: This compound has a similar structure but lacks the ethyl group. It is used in similar applications but may have different reactivity and biological activity.
Cyclopropylamine hydrochloride: This compound lacks both the ethyl and methyl groups. It is a simpler molecule and is used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Propriétés
IUPAC Name |
1-ethyl-N-methylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-3-6(7-2)4-5-6;/h7H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFADMVFWKAQWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2983983.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2983984.png)
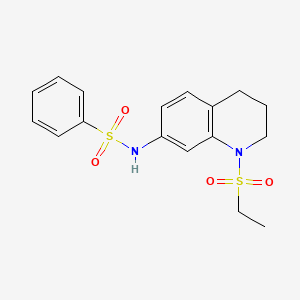
![N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2983988.png)
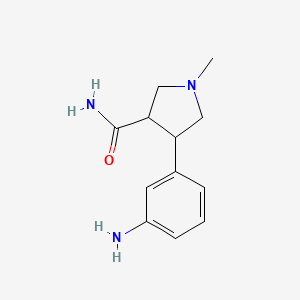
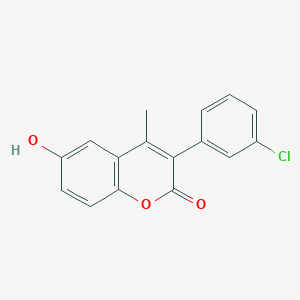

![2-cyclopropyl-N,4-dimethyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2983998.png)
![Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2983999.png)
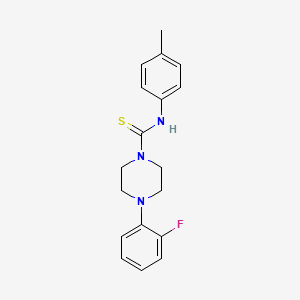
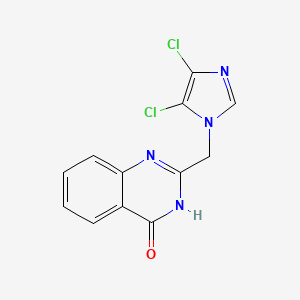
![2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2984002.png)
![3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2984004.png)
![(2,4-Dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2984005.png)
